Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene
Description
Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene is a phosphazene-based compound featuring six perfluorobutoxy substituents attached to a cyclic phosphazene core. The substituent structure, 1H,1H,4H-perfluorobutoxy, implies a partially fluorinated butyl chain with hydrogens retained at specific positions, likely CF2-CF2-CF2-CH2-O-. This compound belongs to a class of hexa-substituted phosphazenes widely utilized as high-precision lock mass calibrants in mass spectrometry (MS) due to their stable ionization properties and well-defined monoisotopic masses.
Properties
Molecular Formula |
C24H18F36N3O6P3 |
|---|---|
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4-hexafluorobutoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C24H18F36N3O6P3/c25-7(26)19(49,50)13(37,38)1-64-70(65-2-14(39,40)20(51,52)8(27)28)61-71(66-3-15(41,42)21(53,54)9(29)30,67-4-16(43,44)22(55,56)10(31)32)63-72(62-70,68-5-17(45,46)23(57,58)11(33)34)69-6-18(47,48)24(59,60)12(35)36/h7-12H,1-6H2 |
InChI Key |
OCYVNAZWWWLIMH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F)(OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with 1H,1H,4H-perfluorobutanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with perfluorobutoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high purity levels required for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene undergoes several types of chemical reactions, including:
Substitution Reactions: The perfluorobutoxy groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the perfluorobutoxy groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the phosphorus atom .
Scientific Research Applications
Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, particularly in drug delivery and imaging.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene involves its interaction with molecular targets through its perfluorobutoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphazene derivatives with different perfluoroalkoxy substituents serve as internal calibrants across diverse MS platforms. Below is a detailed comparison of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene with its closest analogs:
Structural and Functional Differences
| Compound | Substituent Structure | Fluorine Content | Chain Length | Typical m/z | Calibration Range |
|---|---|---|---|---|---|
| Hexakis(1H,1H,2H-difluoroethoxy)phosphazene | CF2-CH2-O- | 2 F per substituent | Ethoxy | 622.1978 | Low-to-mid mass |
| Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene | CF2-CF2-CH2-O- | 4 F per substituent | Propoxy | 922.0098 | Mid-to-high mass |
| This compound | CF2-CF2-CF2-CH2-O- (inferred) | 6 F per substituent | Butoxy | Not reported | High mass (inferred) |
Key Observations:
- Substituent Chain Length and Fluorination: Longer chains (e.g., butoxy vs. propoxy/ethoxy) increase molecular weight and shift m/z to higher ranges, broadening calibration utility .
- Prevalence in Literature: The tetrafluoropropoxy variant (m/z 922.0098) dominates applications due to its mid-to-high mass coverage, compatibility with diverse MS setups (e.g., Q-TOF, Orbitrap), and commercial availability from Synquest Laboratories and Agilent Technologies . The difluoroethoxy variant (m/z 622.1978) is less common but valued for low-mass calibration in specialized metabolomics workflows .
Commercial and Practical Considerations
- Manufacturers: Tetrafluoropropoxy and difluoroethoxy variants are commercially produced by Synquest Laboratories, Apollo Scientific, and Agilent Technologies, ensuring standardized quality . The perfluorobutoxy variant lacks explicit supplier references, limiting accessibility.
- Operational Stability: Phosphazenes with longer chains (e.g., propoxy/butoxy) may exhibit reduced volatility, requiring optimized ionization parameters compared to shorter-chain analogs .
Q & A
Q. What are the established synthetic routes for Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene, and how do reaction conditions influence purity?
The synthesis typically involves nucleophilic substitution of hexachlorocyclotriphosphazene with 1H,1H,4H-perfluorobutanol under alkaline conditions. Critical parameters include:
- Molar ratio : A 6:1 excess of perfluorobutanol to ensure complete substitution of chlorine atoms .
- Temperature : Reactions are conducted at 60–80°C in anhydrous solvents (e.g., THF) to prevent hydrolysis .
- Purification : Column chromatography or recrystallization in fluorinated solvents (e.g., hexafluorobenzene) removes unreacted precursors .
Purity is verified via F NMR (absence of residual -Cl or -OH peaks) and elemental analysis .
Q. How is this compound structurally characterized in academic research?
Key techniques include:
- Mass spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] at m/z 2120) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : P NMR shows a singlet near δ -18 ppm (indicative of a symmetrical phosphazene core), while F NMR resolves perfluorobutoxy substituents .
- X-ray crystallography : Rarely reported due to crystallization challenges, but collision cross-section (CCS) data from ion mobility-MS can infer 3D structure .
Q. What are the primary applications of this compound in analytical chemistry?
It serves as a lock mass calibrant in high-resolution MS (e.g., Q-TOF systems) due to its stable ionization and distinct m/z signals:
- Positive mode : [M+H] at m/z 2120.
- Negative mode : [M+CFCOO] for accurate mass correction .
Protocols recommend spiking calibrant at 1–5 µM concentrations in mobile phases to minimize ion suppression .
Advanced Research Questions
Q. How do fluorinated chain lengths (e.g., butoxy vs. heptoxy) impact material properties, and how can researchers resolve contradictory data?
Perfluoroalkoxy chain length dictates:
- Thermal stability : Longer chains (e.g., C9F19) increase decomposition temperatures (>300°C) but reduce solubility in polar solvents .
- Surface energy : Shorter chains (C4F9) yield lower contact angles (~110°) compared to longer analogs (~130°), affecting hydrophobicity in coatings .
Contradictions in literature often arise from inconsistent purity assessments or solvent effects. Mitigation strategies: - Use standardized TGA (e.g., 10°C/min under N) and dynamic contact angle measurements .
- Compare CCS values from ion mobility-MS to validate molecular conformation .
Q. What advanced methodologies optimize its use in surface modification for biomedical devices?
- Plasma-enhanced deposition : Vapor-phase phosphazene is polymerized onto substrates (e.g., silicone) under low-pressure RF plasma, creating uniform, pinhole-free films .
- Covalent functionalization : Thiol-ene "click" chemistry links phosphazene to gold surfaces via perfluorobutoxy-terminated thiols, enhancing biocompatibility .
- In vitro testing : Assess cytotoxicity using ISO 10993-5 protocols (e.g., L929 fibroblast viability >80% at 100 µg/mL) .
Q. How can researchers address batch-to-batch variability in synthesis?
Variability often stems from incomplete substitution or residual solvents. Solutions include:
Q. What novel roles does this compound play in metabolomics and proteomics?
- Ion mobility-MS : CCS calibration enables lipid and metabolite identification in complex biological matrices .
- Protein stabilization : Co-crystallization with phosphazene derivatives improves diffraction quality by reducing solvent disorder .
- Cross-linking studies : Photoactivatable perfluorobutoxy-phosphazene probes map protein-protein interactions in live cells .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
